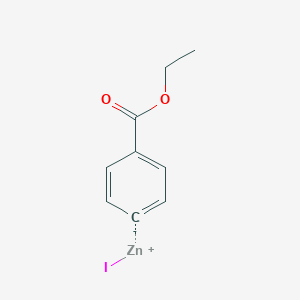

4-(Ethoxycarbonyl)phenylzinc iodide

説明

Significance of Organozinc Chemistry in Carbon-Carbon Bond Formation

Organozinc reagents are instrumental in the formation of new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org Their moderate reactivity allows for excellent chemoselectivity, meaning they can react at a specific site in a molecule without disturbing other sensitive functional groups. researchgate.net This is a distinct advantage over more reactive organometallic counterparts like Grignard or organolithium reagents. acs.orgwikipedia.org

The versatility of organozinc compounds is further highlighted by their participation in various transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. sigmaaldrich.comorganic-chemistry.org In these reactions, an organozinc reagent transfers its organic group to another molecule, facilitated by a palladium or nickel catalyst, to form a new carbon-carbon bond. organic-chemistry.org This methodology has become a powerful tool for constructing complex molecular architectures. nih.gov

Historical Context and Evolution of Organozinc Reagents

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.org This discovery predates the more widely known Grignard reagents and laid the groundwork for the field of organometallic chemistry. digitellinc.com Early applications of organozinc reagents included their addition to carbonyl compounds, as seen in the Reformatsky reaction, which utilizes an α-haloester and zinc to form β-hydroxy esters. digitellinc.com

For a considerable period, the high reactivity and pyrophoric nature of early organozinc compounds limited their widespread use. wikipedia.org However, the landscape of organozinc chemistry has been revitalized in recent decades. acs.org A significant breakthrough was the development of methods to prepare functionalized organozinc reagents that are more stable and tolerant of various functional groups such as esters, nitriles, and amides. organic-chemistry.orgsigmaaldrich.com The use of activated zinc, such as Rieke® Zinc, and the addition of salts like lithium chloride have enabled the direct insertion of zinc into organic halides, providing a straightforward route to a wide array of functionalized organozinc compounds. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

Overview of Aryl Organozinc Compounds with Ester Functionality

These reagents are typically prepared from the corresponding aryl iodide or bromide through direct zinc insertion or via transmetalation from an organolithium or Grignard reagent. organic-chemistry.orgyoutube.com The resulting organozinc halide can then be used in a variety of coupling reactions. For instance, the Negishi coupling of 4-(Ethoxycarbonyl)phenylzinc iodide with an aryl or vinyl halide provides a direct route to substituted benzoic acid esters, which are precursors to numerous pharmaceuticals and other fine chemicals. acs.orgcapes.gov.br The presence of the ester group in the organozinc reagent is well-tolerated in these palladium- or nickel-catalyzed reactions, showcasing the remarkable chemoselectivity of this class of compounds. acs.orgnih.gov

The table below provides a summary of key properties for this compound and related compounds.

Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYVJGYZRYJEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296284 | |

| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-16-3 | |

| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxycarbonyl Phenylzinc Iodide

Direct Metal Insertion Strategies

Direct insertion of zinc metal into the carbon-halogen bond of an organic halide is the most straightforward route to organozinc reagents. This method is atom-economical and avoids the pre-formation of highly reactive organometallic precursors like organolithium or Grignard reagents, thus allowing for the presence of sensitive functional groups.

The reaction of aryl iodides with zinc metal is a fundamental method for the preparation of arylzinc iodide reagents. For instance, the synthesis of 4-(ethoxycarbonyl)phenylzinc iodide is achieved by the direct insertion of zinc into ethyl 4-iodobenzoate (B1621894). However, the reactivity of commercial zinc powder is often sluggish, necessitating activation methods to achieve efficient and high-yielding transformations.

A significant advancement in the synthesis of functionalized organozinc compounds has been the use of lithium chloride (LiCl) as an additive. The presence of LiCl dramatically accelerates the rate of zinc insertion into aryl iodides and bromides, allowing the reactions to proceed at room temperature or with gentle heating (25-50°C) organic-chemistry.org. For example, the insertion of zinc dust into ethyl 4-iodobenzoate in the presence of one equivalent of LiCl in tetrahydrofuran (THF) is completed within 24 hours at 25°C, affording the corresponding arylzinc reagent in high yield beilstein-journals.org. In contrast, without LiCl, the reaction at 70°C shows minimal conversion even after 24 hours beilstein-journals.org. This protocol is highly effective for a broad range of functionalized aryl and heteroaryl iodides organic-chemistry.orgbeilstein-journals.org.

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Zn, THF | 70 | 24 | <5 | beilstein-journals.org |

| Zn, LiCl, THF | 25 | 24 | 94 (after allylation) | beilstein-journals.org |

The promotional effect of LiCl is attributed to its ability to solubilize the organozinc species formed on the surface of the zinc metal morressier.comnih.govnih.govresearchgate.net. The formation of organozinc reagents via direct insertion is a two-step process: oxidative addition to form a surface-bound organozinc intermediate, followed by solubilization of this intermediate into the solution nih.gov. In the absence of LiCl, the poorly soluble organozinc intermediates can passivate the zinc surface, hindering further reaction researchgate.net.

Fluorescence microscopy studies have directly observed the formation of organozinc intermediates on the zinc surface. Upon addition of LiCl, these fluorescent regions immediately disappear, indicating the solubilization of the organozinc species morressier.comnih.gov. LiCl, along with other lithium halides like LiBr and LiI, facilitates this solubilization by forming a soluble "ate" complex (e.g., RZnICl⁻Li⁺), which removes the product from the metal surface and allows for continuous reaction nih.govsci-hub.se. This shifts the rate-determining step from the slow solubilization to the oxidative addition itself nih.gov. Computational studies further support the role of LiCl in stabilizing the transition state of the zinc insertion, thereby lowering the activation energy sci-hub.se.

An alternative to using additives like LiCl is the use of highly reactive, or "activated," zinc. Rieke® Zinc, prepared by the reduction of zinc(II) salts (typically ZnCl₂) with a reducing agent like lithium naphthalenide or potassium, is a highly porous, fine powder with a large surface area, making it significantly more reactive than commercial zinc dust riekemetals.comwikipedia.org. This enhanced reactivity allows for the direct insertion into a wider range of organic halides, including less reactive aryl bromides and even some chlorides, under mild conditions riekemetals.com.

Rieke® Zinc can tolerate a variety of sensitive functional groups such as nitriles, esters, amides, and ketones . Interestingly, the reactivity differences observed between various preparations of Rieke® Zinc are often due to the salt byproducts (like LiCl) present in the supernatant from its synthesis, which play a similar role in solubilizing the organozinc intermediates nih.govnih.gov.

| Zinc Type | Activation Method | Key Advantages | Applicable Substrates |

|---|---|---|---|

| Commercial Zinc Dust | Addition of LiCl | Cost-effective, simple procedure | Aryl iodides, activated aryl bromides organic-chemistry.orgbeilstein-journals.org |

| Rieke® Zinc | Reduction of ZnCl₂ | High reactivity, broad substrate scope | Aryl iodides, bromides, and chlorides riekemetals.com |

The direct insertion of zinc is highly chemoselective, a critical feature for the synthesis of polyfunctional molecules. The ester group in substrates like ethyl 4-iodobenzoate is well-tolerated during the formation of the corresponding organozinc reagent organic-chemistry.orgbeilstein-journals.org. This is due to the relatively low reactivity of the carbon-zinc bond, which does not readily react with esters under the reaction conditions wikipedia.org.

This chemoselectivity extends to molecules containing multiple halogen atoms. For instance, in dihaloarenes, zinc insertion often occurs selectively at the more reactive carbon-halogen bond. The C-I bond is significantly more reactive towards zinc insertion than C-Br or C-Cl bonds. This allows for the selective formation of an organozinc reagent at one position, leaving the other halogen intact for subsequent transformations beilstein-journals.org. For example, 2,5-diiodothiophene reacts selectively with zinc and LiCl to form the mono-zincated species, which can then be functionalized beilstein-journals.org.

While aryl iodides are the most reactive substrates for direct zinc insertion, the methodology has been extended to the more abundant and less expensive aryl bromides and chlorides.

The LiCl-mediated protocol is effective for electron-poor aryl bromides, where the electron-withdrawing substituents accelerate the rate of zinc insertion beilstein-journals.org. However, for electron-rich or neutral aryl bromides and most aryl chlorides, this method is often sluggish beilstein-journals.org.

For these less reactive halides, the use of highly activated Rieke® Zinc is often necessary riekemetals.com. Alternatively, catalytic methods have been developed. For example, nickel or cobalt complexes can catalyze the zinc insertion into aryl bromides and chlorides nih.gov. Another approach involves a Barbier-type reaction, where magnesium metal is used in the presence of ZnCl₂ and LiCl. The more reactive magnesium inserts into the aryl bromide or chloride, and the resulting Grignard reagent undergoes in-situ transmetalation with ZnCl₂ to form the desired arylzinc compound beilstein-journals.org.

Nickel-Catalyzed Zincation of Aryl Sulfonates

A significant advancement in this area is the use of nickel catalysis to facilitate the zincation of aryl sulfonates. nih.govtum.de Researchers have found that a simple catalyst system composed of a nickel source, such as NiCl₂(dme), and a 1,4-diazadiene (DAD) ligand can effectively promote the insertion of zinc dust into the C–O bonds of various aryl sulfonates. nih.govnih.gov This reaction is typically carried out in solvents like DMF or NMP at room temperature, yielding synthetically useful arylzinc sulfonates. nih.govtum.de This catalytic approach provides a valuable alternative to traditional methods, expanding the range of accessible organozinc reagents from readily available phenol (B47542) derivatives. tum.de

Scope of Aryl Sulfonate Precursors in Zincation

The nickel-diazadiene catalyzed zincation method has been demonstrated to be effective for a variety of aryl sulfonate precursors. The scope includes common sulfonates such as tosylates, mesylates, and triflates. nih.govtum.denih.gov The reaction tolerates a range of functional groups on the aromatic ring, making it a versatile tool for synthesizing functionalized arylzinc reagents. The efficiency of the metalation is often quantified by quenching the resulting organozinc compound with iodine to form the corresponding aryl iodide, with yields determined by quantitative NMR and confirmed by isolation. nih.govtum.de

Below is a table summarizing the scope of various aryl tosylates in the nickel-catalyzed zincation reaction, followed by iodolysis to yield the corresponding aryl iodide.

| Entry | Aryl Tosylate Precursor | Aryl Iodide Product | Yield (%) [b] |

| 1 | 4-tert-Butylphenyl tosylate | 1-tert-Butyl-4-iodobenzene | 85 (88) |

| 2 | 4-Methoxyphenyl tosylate | 4-Iodoanisole | 82 (85) |

| 3 | 3-Methoxyphenyl tosylate | 3-Iodoanisole | 80 (82) |

| 4 | 4-(Trifluoromethyl)phenyl tosylate | 1-Iodo-4-(trifluoromethyl)benzene | 75 (78) |

| 5 | Ethyl 4-tosyloxybenzoate | Ethyl 4-iodobenzoate | 88 (90) |

| 6 | 4-Tosyloxobenzonitrile | 4-Iodobenzonitrile | 70 (72) |

| 7 | 2-Naphthyl tosylate | 2-Iodonaphthalene | 92 (95) |

Reaction conditions: Zn (4.0 equiv), NiCl₂(dme) (5 mol%), and L1 (a DAD ligand) were used in DMF for 20 hours. nih.gov [b] Isolated yields of chromatographically purified material; numbers in brackets are spectroscopic yields determined by quantitative ¹H NMR. nih.gov

Zinc Insertion via Cleavage of Carbon-Sulfur Bonds

Another innovative approach for the synthesis of arylzinc reagents involves the cleavage of carbon-sulfur bonds. This methodology provides an alternative pathway, particularly utilizing arylsulfonium salts as precursors. kyoto-u.ac.jporganic-chemistry.org

Nickel-Catalyzed Zincation of Arylsulfonium Salts

A highly effective method for preparing arylzinc triflates involves the nickel-catalyzed insertion of zinc into the sp²-hybridized C–S bond of arylsulfonium salts. kyoto-u.ac.jpacs.org Readily available aryldimethylsulfonium triflates react with zinc powder in the presence of a nickel catalyst to produce salt-free arylzinc triflates under mild conditions. organic-chemistry.orgacs.orgnih.gov This zincation process demonstrates excellent chemoselectivity and is complementary to existing methods for generating arylzinc reagents. kyoto-u.ac.jpacs.org The optimized reaction conditions often involve using 2,9-dimethylphenanthroline as a ligand and N,N-dimethylacetamide as the solvent. organic-chemistry.org The resulting arylzinc reagents show high reactivity in subsequent cross-coupling reactions. kyoto-u.ac.jporganic-chemistry.org

Transmetalation Routes for Organozinc Reagent Generation

Transmetalation is a widely used strategy for the preparation of organozinc compounds. wikipedia.org This process involves the exchange of a metal from a more reactive organometallic compound (like an organolithium or Grignard reagent) to a zinc salt, typically a zinc halide. youtube.comyoutube.com

Transmetalation from Organolithium or Grignard Reagents

The conversion of highly reactive organolithium or Grignard reagents to their corresponding organozinc compounds is a common and synthetically valuable transformation. wikipedia.orguni-muenchen.de This transmetalation reduces the reactivity of the organometallic species, leading to increased functional group tolerance and selectivity in subsequent reactions. wikipedia.org For instance, an aryl-lithium species, generated via methods like directed ortho-metalation, can be treated with a zinc salt (e.g., ZnBr₂) to furnish the desired arylzinc compound. wikipedia.orgresearchgate.net This in situ generation is particularly useful as the resulting organozinc reagent is often more stable at higher temperatures compared to its lithium or magnesium precursor. uni-muenchen.de Similarly, Grignard reagents can be readily converted to organozinc reagents by reaction with zinc halides, a process that can be used to generate reagents for Negishi couplings. youtube.comthieme-connect.com This approach allows for a broader range of functional groups to be present in the molecule, as organozinc reagents are notably less reactive towards esters and other sensitive functionalities. wikipedia.org

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange is a powerful method for the preparation of functionalized organozinc reagents. This process involves the reaction of an organic halide with an organozinc compound or a zincate complex, resulting in the exchange of the halogen atom for a zinc-containing group. The reaction is particularly useful for substrates like ethyl 4-iodobenzoate, as it can proceed under mild conditions that preserve the ester functionality.

Lithium zincates, such as triorganozincates (R₃ZnLi) and tetraorganozincates (R₄ZnLi₂), are highly effective reagents for mediating halogen-zinc exchange reactions. researchgate.netresearchgate.netnih.gov These "ate" complexes exhibit enhanced reactivity compared to simple dialkylzinc compounds, allowing for efficient exchange even at low temperatures. nih.gov A key advantage of this method is its remarkable chemoselectivity.

A versatile method for preparing aromatic zincates involves using dilithium tetra-tert-butylzincate (tBu₄ZnLi₂). nih.gov This reagent is capable of performing halogen-zinc exchange on aromatic halides that contain sensitive, electrophilic functional groups, including esters. nih.gov The high functional group tolerance of lithium and magnesium reagents can be limited, making the milder conditions of zincate-mediated exchanges preferable for complex molecules. researchgate.netnih.gov The resulting functionalized aromatic zincate can then be used in subsequent carbon-carbon bond-forming reactions. nih.gov

Key Features of Lithium Zincate-Mediated Exchange:

| Feature | Description |

|---|---|

| Reagents | Trialkylzincates (e.g., nBu₃ZnLi) or tetraalkylzincates (e.g., tBu₄ZnLi₂) |

| Substrates | Functionalized aryl iodides and bromides |

| Advantage | High reactivity and excellent functional group tolerance (e.g., esters, amides) nih.gov |

| Mechanism | Involves an "ate" complex which facilitates the exchange process |

The iodine-zinc exchange reaction can also be effectively promoted by non-metallic organic superbases, such as phosphazene bases (e.g., t-Bu-P4). This methodology utilizes a combination of a dialkylzinc reagent, like diethylzinc (Et₂Zn), and a catalytic amount of the superbase to activate the aryl iodide.

In a specific application, ethyl 4-iodobenzoate was treated with diethylzinc in the presence of t-Bu-P4 base in a tetrahydrofuran (THF) solvent. The reaction proceeds at ambient temperature to form the desired arylzinc species. The resulting 4-(Ethoxycarbonyl)phenylzinc reagent can be trapped in situ with an electrophile, such as benzaldehyde, to yield the corresponding secondary alcohol, demonstrating the successful formation of the organozinc intermediate.

Table 2.2.2.2: Phosphazene Base-Promoted Synthesis of 4-(Ethoxycarbonyl)phenylzinc derivatives

| Precursor | Reagents | Base | Solvent | Time | Subsequent Reaction & Product |

|---|---|---|---|---|---|

| Ethyl 4-iodobenzoate | Diethylzinc (1.0 M in hexane) | t-Bu-P4 (1.0 M in hexane) | THF | 5 h | Addition of Benzaldehyde, yielding Ethyl 4-(hydroxy(phenyl)methyl)benzoate |

Data synthesized from a representative study.

A robust and widely used two-step method involves an initial iodine-magnesium exchange followed by transmetalation with a zinc salt. The use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often called a "turbo-Grignard" reagent, allows for a rapid and efficient I/Mg exchange on the aryl iodide precursor at low temperatures. nih.gov

In this procedure, ethyl 4-iodobenzoate is first treated with iPrMgCl·LiCl in a solvent like THF. This reaction generates the intermediate Grignard reagent, 4-(ethoxycarbonyl)phenylmagnesium chloride. This intermediate is then immediately transmetalated by the addition of a zinc salt. While various zinc salts can be used, zinc pivalate (B1233124) (Zn(OPiv)₂) is particularly noteworthy as it leads to the formation of solid, air- and moisture-stable organozinc pivalate reagents. acs.org This enhanced stability is a significant practical advantage for storage and handling. The solid organozinc pivalate can be isolated by evaporating the solvent. acs.org

General Procedure for I/Mg Exchange and Zinc Transmetalation:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. I/Mg Exchange | Ethyl 4-iodobenzoate + iPrMgCl·LiCl in THF, low temperature (e.g., -20 °C to 0 °C) | Formation of the intermediate arylmagnesium reagent |

| 2. Transmetalation | Addition of solid Zn(OPiv)₂ at room temperature | Conversion of the Grignard reagent to the more stable organozinc pivalate |

| 3. Isolation | Solvent evaporation under vacuum | Isolation of the solid, functionalized arylzinc pivalate |

This method combines the high reactivity of Grignard reagents for the initial exchange with the superior functional group tolerance and stability of the final organozinc compound.

Considerations for Reagent Stability and Handling

Organozinc compounds, including this compound, are generally sensitive to air and moisture and are typically handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques. uni-muenchen.de Due to their often pyrophoric nature, they are usually prepared and used in situ or stored as solutions in anhydrous solvents like THF. uni-muenchen.de Commercial solutions of organozinc halides are typically stored at refrigerated temperatures (2-8°C) to maintain their stability. researchgate.netnih.gov

The stability of organozinc reagents can be significantly enhanced. The formation of organozinc pivalates, as described in section 2.2.2.3, results in solid reagents with notably improved stability towards both air and moisture. acs.org This increased stability is attributed to the formation of a complex structure involving magnesium pivalate and lithium chloride, which may act as scavengers for air and moisture. acs.org Despite this enhancement, careful handling under an inert atmosphere is still recommended for optimal reactivity and to prevent degradation over time.

Reactivity Profiles and Transformative Applications of 4 Ethoxycarbonyl Phenylzinc Iodide

Carbon-Carbon Bond Forming Reactions

The primary application of 4-(ethoxycarbonyl)phenylzinc iodide lies in its ability to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. This reactivity is most prominently harnessed through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the activation of the carbon-zinc bond in this compound, enabling its reaction with a wide array of electrophilic partners. Among the various transition metals employed for this purpose, palladium holds a preeminent position due to its high efficiency and functional group tolerance. youtube.com

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, stands as a premier method for the formation of carbon-carbon bonds. researchgate.net This reaction is renowned for its broad substrate scope and high functional group tolerance, making it a favored strategy in the synthesis of complex molecules. mdpi.com The use of organozinc reagents like this compound is advantageous as they are generally more reactive than their organoboron or organotin counterparts, often leading to faster reaction times. youtube.com

The palladium-catalyzed Negishi cross-coupling of arylzinc reagents has been successfully extended to include reactions with aryl alkyl sulfides. This demonstrates the capability of activating a carbon-sulfur bond for cross-coupling. For instance, the cross-coupling of general aryl alkyl sulfides with arylzinc reagents proceeds efficiently, even at or below room temperature, when a palladium-N-heterocyclic carbene (NHC) catalyst is employed. nih.gov This methodology highlights the potential for this compound to react with sulfur-containing coupling partners.

While direct examples involving this compound with unsaturated thioethers or thiomethyl-substituted N-heterocycles are not extensively documented in the reviewed literature, the established reactivity of arylzinc reagents with aryl sulfides provides a strong precedent. The reaction's success with a variety of functional groups suggests that the ester moiety in this compound would be compatible with these coupling conditions. The mechanochemical activation of zinc has also been shown to facilitate the Negishi cross-coupling of substrates containing thiofuran, albeit in moderate yields, further supporting the feasibility of such transformations. nih.gov

Table 1: Illustrative Examples of Negishi Coupling with Sulfur-Containing Compounds

| Arylzinc Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Arylzinc reagents | Aryl alkyl sulfides | Pd-NHC | Biaryls | Good | nih.gov |

| Organozinc species | Thiofuran-containing halides | Pd catalyst | Biaryl product | Moderate | nih.gov |

This table presents generalized findings as specific data for this compound was not available in the cited literature.

An efficient synthetic route for the preparation of 5-aryl-2-furaldehydes has been developed utilizing the palladium(0)-catalyzed cross-coupling reaction of arylzinc reagents with 5-bromo-2-furaldehyde (B32451) under mild conditions. This method has proven effective for a variety of functionalized arylzinc halides, including those bearing electron-withdrawing groups. For most cases, the reactions are completed within an hour at room temperature, achieving good to excellent yields.

Specifically, the coupling of arylzinc reagents carrying electron-withdrawing substituents with 5-bromo-2-furaldehyde has been shown to proceed with high efficiency. While the original study does not explicitly name this compound, the successful coupling of other arylzinc reagents containing ester functionalities, such as 5-ethoxycarbonyl-2-furylzinc bromide which produced an unsymmetrical furan-furan linkage in 83% yield, strongly suggests its applicability. The general procedure involves the reaction of the arylzinc reagent with 5-bromo-2-furaldehyde in the presence of a palladium catalyst like Pd(PPh₃)₄.

Table 2: Synthesis of 5-Aryl-2-furaldehydes via Negishi Coupling

| Arylzinc Reagent with Electron-Withdrawing Group | Coupling Partner | Catalyst | Product | Yield (%) | Reaction Time (h) |

| Arylzinc reagent with ester group (analogous) | 5-Bromo-2-furaldehyde | Pd(PPh₃)₄ | 5-Aryl-2-furaldehyde | 82-93% (general range) | 1 |

Data is based on analogous reactions described in the literature, as specific results for this compound were not explicitly detailed.

The Negishi coupling is a powerful method for the synthesis of unsymmetrical biaryls, a structural motif prevalent in pharmaceuticals, natural products, and materials science. youtube.comcapes.gov.br The reaction's first reported application was for the preparation of these compounds in good yields. organic-chemistry.org The use of this compound in this context allows for the direct incorporation of a carboethoxy-substituted phenyl ring into the biaryl structure.

A pertinent example is the synthesis of chalcones via an acylative Negishi coupling. In a study focused on this transformation, (4-(methoxycarbonyl)phenyl)zinc iodide, a close analog of the target compound, was successfully coupled with (E)-3-(2-methoxyphenyl)acryloyl chloride. mdpi.com This reaction proceeded in the presence of a palladium catalyst to afford the corresponding chalcone (B49325) derivative in a 70% yield, demonstrating the utility of such functionalized arylzinc reagents in forming C(sp²)-C(sp²) bonds. mdpi.com The reaction tolerates a range of functional groups on both coupling partners, including esters and chlorides. mdpi.com

Table 3: Formation of an Unsymmetrical Biaryl Ketone via Acylative Negishi Coupling

| Arylzinc Reagent | Acyl Chloride Partner | Catalyst System | Product | Yield (%) |

| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-Methoxyphenyl)acryloyl chloride | Pd catalyst | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70% |

This table showcases a reaction with a closely related analogue to this compound.

A significant advantage of the Negishi cross-coupling reaction is its compatibility with a wide range of functional groups, including those that are sensitive in nature. nih.gov While organozinc reagents are known to be reactive towards acidic protons, careful selection of the catalyst and reaction conditions can allow for successful cross-coupling in the presence of such functionalities.

Research has shown that the palladium-catalyzed cross-coupling of arylzinc reagents can be performed with substrates bearing acidic protons, such as unprotected phenols, anilines, and alcohols. scispace.com The key to success lies in the relative rates of the desired cross-coupling and the undesired protonation of the organozinc reagent. With a suitable catalyst system, such as a palladium-SPhos complex, the cross-coupling can be faster than protonation, even by a phenol (B47542). scispace.com The slow addition of the organozinc reagent via a syringe pump is often crucial for achieving high yields in these cases. scispace.com

Although specific examples detailing the use of this compound in the presence of acidic protons were not found in the reviewed literature, the general principles and successful precedents with other arylzinc reagents strongly suggest its potential applicability. The ester group in this compound is generally stable under these conditions, and with optimized reaction parameters, its coupling with substrates containing acidic protons is feasible.

Palladium-Catalyzed Negishi Cross-Coupling Reactions

Photochemically Enhanced Negishi Cross-Coupling

While photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions, specific examples detailing the photochemically enhanced Negishi cross-coupling of this compound are not extensively documented in the reviewed literature. However, the principles of such transformations can be inferred from related studies. Photoredox-mediated nickel-catalyzed cross-couplings have been successfully applied to the reaction of thiols with aryl iodides, proceeding through a thiyl radical mechanism. These reactions highlight the ability of photoredox cycles to generate radical intermediates that can engage in nickel-catalyzed cross-coupling pathways.

In a hypothetical photochemically enhanced Negishi reaction, a photocatalyst, upon excitation by visible light, would initiate a single-electron transfer (SET) process. This could involve either the organozinc reagent or the coupling partner, leading to radical intermediates that enter the nickel catalytic cycle. The ester functionality on the 4-(ethoxycarbonyl)phenyl moiety is generally stable under these conditions, making it a suitable candidate for such transformations. Further research is required to establish specific protocols and demonstrate the efficiency of this approach for this particular organozinc reagent.

Copper-Promoted and Copper-Mediated Reactions

Copper catalysis is a cornerstone of organometallic chemistry, particularly for reactions involving organozinc reagents. These reactions are prized for their efficiency and selectivity. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), are commonly used to facilitate the transfer of the organic group from zinc to the substrate.

The presence of copper can dramatically alter the reactivity of this compound, enabling transformations that are otherwise difficult to achieve. The ester group is typically well-tolerated in these reactions, allowing for the synthesis of complex, functionalized aromatic compounds.

The copper-catalyzed 1,4-conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. organic-chemistry.org While organozinc reagents can participate in these reactions, their reactivity is highly dependent on the reaction conditions and the nature of the substrates.

Studies have shown that arylzinc reagents can be generated in situ from arylboronic acids and diethylzinc, subsequently undergoing conjugate addition to α,β-unsaturated ketones without the need for a transition-metal catalyst. organic-chemistry.org However, the efficiency of these additions can be influenced by the electronic properties of the aryl group. organic-chemistry.org

Conversely, research on stabilized arylzinc iodides, prepared via silver-catalyzed zinc insertion, has indicated that these reagents can be unreactive towards conjugate addition under certain Negishi coupling conditions. mdpi.com This suggests that careful tuning of the catalyst system and reaction conditions is crucial for directing the reactivity of this compound towards either 1,2-addition or 1,4-conjugate addition. The use of specific copper catalysts and additives can favor the desired conjugate addition pathway. organic-chemistry.org For instance, the combination of a copper source with chiral ligands has enabled highly enantioselective conjugate additions of Grignard reagents, a principle that can be extended to organozinc compounds. organic-chemistry.org

Table 1: Factors Influencing Copper-Mediated Conjugate Addition

| Factor | Observation | Reference |

| Reagent Preparation | Arylzinc species generated in situ from arylboronic acids can undergo conjugate addition. | organic-chemistry.org |

| Catalyst System | The choice of copper salt and ligand is critical for achieving high regio- and enantioselectivity. | organic-chemistry.org |

| Substrate Reactivity | Stabilized arylzinc iodides may show low reactivity for conjugate addition under certain conditions. | mdpi.com |

Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are effective in coupling a wide range of organozinc reagents, including functionalized arylzinc halides, with various electrophiles.

Nickel-catalyzed Negishi cross-coupling reactions of secondary alkylzinc halides with aryl iodides have been developed, overcoming common side reactions like isomerization and β-hydride elimination that can plague palladium-catalyzed systems. organic-chemistry.org The use of nitrogen-based ligands, such as terpyridine derivatives, has proven particularly effective, and the addition of salts like LiBF₄ can significantly improve yields and selectivity. organic-chemistry.org These findings suggest that this compound would be a competent coupling partner in similar nickel-catalyzed systems, reacting with alkyl or aryl halides to form biaryl or alkylated aromatic products. The ester group is robust under these conditions. organic-chemistry.org

The synthesis of amides can be achieved through the nickel-catalyzed coupling of aryl electrophiles with isocyanates. Research has demonstrated the successful coupling of o-iodobenzoates and other haloarenes with various isocyanates using a NiBr₂(dppe)/dppe/Zn system. rsc.org This reaction proceeds in good yields and tolerates a range of functional groups. rsc.org

While this specific study uses aryl halides as the electrophile, the underlying principle involves the formation of an arylnickel intermediate that subsequently reacts with the isocyanate. Given that this compound can readily generate the corresponding arylnickel species via transmetalation, it is a highly plausible substrate for this type of transformation. A hypothetical reaction would involve the nickel-catalyzed addition of the 4-(ethoxycarbonyl)phenyl group to the carbon-nitrogen double bond of the isocyanate, followed by workup to yield the corresponding N-substituted benzamide. More recent developments include the nickel-catalyzed reductive amidation of aryl sulfonium (B1226848) salts with isocyanates, further expanding the scope of amide synthesis using nickel. researchgate.net

Table 2: Nickel-Catalyzed Amide Synthesis with Isocyanates

| Aryl Source | Isocyanate | Catalyst System | Product Type | Reference |

| Haloarenes | Aryl & Alkyl | NiBr₂(dppe)/dppe/Zn | Amides | rsc.org |

| Aryl Sulfonium Salts | Aryl & Alkyl | Nickel/Manganese | Amides | researchgate.net |

Cross-electrophile coupling (XEC) is a powerful strategy that directly couples two different electrophiles, typically using a nickel catalyst and a stoichiometric reductant like zinc or manganese powder. orgsyn.org This approach avoids the pre-formation of organometallic nucleophiles. orgsyn.org

The mechanism of XEC for aryl and alkyl halides does not typically involve an organozinc intermediate. orgsyn.org Instead, it is believed to proceed through radical pathways. The nickel(0) catalyst selectively reacts with the aryl halide to form an arylnickel(II) species. This intermediate then reacts with an alkyl radical, generated from the alkyl halide and the reductant, to form the cross-coupled product. orgsyn.org

Therefore, this compound would not be a direct substrate in a standard two-component XEC reaction. However, its corresponding aryl halide, ethyl 4-iodobenzoate (B1621894), is an ideal substrate for such couplings. For instance, the nickel-catalyzed XEC of aryl chlorides with primary alkyl chlorides has been achieved, demonstrating the feasibility of using functionalized haloarenes in these reactions. nih.gov The development of new ligands and the use of additives like LiCl are crucial for enabling the coupling of less reactive electrophiles. nih.gov

Cobalt-Catalyzed Transformations

Cobalt catalysis has gained prominence as a sustainable and efficient method for cross-coupling reactions. Cobalt catalysts can effectively couple arylzinc reagents with a variety of electrophiles under mild conditions.

A mild and efficient cobalt-catalyzed Negishi cross-coupling of (hetero)arylzinc reagents with (hetero)aryl halides has been reported. nih.gov The use of CoCl₂·2LiCl as the catalyst allows for reactions to proceed at room temperature, accommodating a wide range of functional groups. nih.gov Furthermore, cobalt-catalyzed couplings of functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides have been demonstrated. nih.gov Notably, ethyl 4-iodobenzoate was successfully coupled with an alkylzinc reagent in this system, yielding the corresponding alkylated benzoate. nih.gov This directly supports the feasibility of using this compound in the reverse reaction, coupling with an alkyl or aryl halide.

The reaction conditions are generally mild, and the methodology has been shown to be scalable. nih.gov The proposed mechanisms often involve cobalt(I) or cobalt(0) active species. organic-chemistry.org

Table 3: Cobalt-Catalyzed Cross-Coupling with Ethyl 4-Iodobenzoate

| Coupling Partner | Catalyst System | Product | Yield | Reference |

| (2-(1,3-Dioxan-2-yl)ethyl)zinc chloride | 10% CoCl₂, 20% 2,2'-Bipyridine | Ethyl 4-(2-(1,3-dioxan-2-yl)ethyl)benzoate | 82% | nih.gov |

Acylation Reactions

The Negishi acylative cross-coupling reaction provides a direct method for the synthesis of ketones by reacting organozinc compounds with acyl chlorides. This reaction is particularly valuable for creating complex molecular architectures. Research has shown that stabilized arylzinc iodides, including congeners of this compound, readily participate in these reactions.

In a study on the synthesis of chalcones, (4-(methoxycarbonyl)phenyl)zinc iodide, a closely related analogue, was successfully coupled with various cinnamoyl chlorides in the presence of a palladium catalyst. nih.gov The reactions were typically carried out using Pd(PPh₃)₄ in 1,2-dimethoxyethane (B42094) (DME) at 50 °C. nih.gov These conditions proved effective for a range of substituted cinnamoyl chlorides, demonstrating the robustness of the method. The ester functionality on the arylzinc reagent is well-tolerated, showcasing the chemoselectivity of this transformation.

For instance, the reaction of (4-(methoxycarbonyl)phenyl)zinc iodide with (E)-3-(2-methoxyphenyl)acryloyl chloride afforded the corresponding chalcone in a 70% yield. nih.gov Similarly, coupling with (E)-3-(thiophen-2-yl)acryloyl chloride produced the desired product in an 82% yield. nih.gov These examples underscore the utility of this methodology for the synthesis of functionalized ketones.

| Acyl Chloride | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | Pd(PPh₃)₄ | DME | 50 | 70 | nih.gov |

| (E)-3-(Thiophen-2-yl)acryloyl chloride | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | Pd(PPh₃)₄ | DME | 50 | 82 | nih.gov |

Alkyl-Alkyl Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the challenging alkyl-alkyl linkages. While specific examples detailing the use of this compound in alkyl-alkyl cross-couplings are not prevalent in the literature, the general principles of nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides provide a framework for its potential reactivity. acs.org

These reactions typically involve a nickel catalyst, a ligand, and a reducing agent. The mechanism is thought to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.org A key challenge in cross-electrophile coupling is achieving selectivity for the cross-coupled product over homocoupled byproducts. Mechanistic studies on the nickel-catalyzed coupling of aryl halides with alkyl halides suggest that a radical chain mechanism can account for the observed selectivity. acs.org

Given the established reactivity of arylzinc reagents in Negishi couplings, it is plausible that this compound could serve as the nucleophilic partner in nickel-catalyzed cross-couplings with alkyl halides. The ester group is generally compatible with these conditions. The choice of ligand and reaction conditions would be crucial to ensure efficient and selective coupling.

Rhodium(I)-Catalyzed Alkylation Reactions

Rhodium complexes have been shown to catalyze the cross-coupling of arylzinc compounds with alkyl halides, offering an alternative to the more common palladium and nickel catalysts.

Reactions with Methyl Iodide and Benzyl (B1604629) Bromides

Research has demonstrated that Rh(I) complexes, particularly in combination with 1,1'-bis(diphenylphosphino)ferrocene (dppf), are effective catalysts for the reaction of arylzinc compounds with methyl iodide and benzyl bromides. kisti.re.kr While the original study focused on 2-(methoxycarbonyl)phenylzinc iodide, the findings provide valuable insights into the expected reactivity of its 4-substituted isomer.

The reaction of 2-(methoxycarbonyl)phenylzinc iodide with a large excess of methyl iodide in the presence of a catalytic amount of a Rh(I)-dppf complex proceeded smoothly to afford the methylated product. kisti.re.kr The catalytic system composed of [Rh(COD)Cl]₂ and dppf was found to be particularly effective. kisti.re.kr The reaction also works well with activated alkyl halides like benzyl bromides. kisti.re.kr This methodology highlights the potential of rhodium catalysis for the alkylation of functionalized arylzinc reagents.

| Arylzinc Reagent | Alkyl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Methoxycarbonyl)phenylzinc iodide | Methyl Iodide | [Rh(COD)Cl]₂ / dppf | High (specific yield not detailed in abstract) | kisti.re.kr |

Iron-Catalyzed Reactions

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those using precious metals.

Synthesis of Aryliron Complexes

In the context of iron-catalyzed cross-coupling reactions between arylzinc reagents and various electrophiles, the in-situ formation of aryliron species is a key mechanistic step. nih.gov While the isolation and characterization of these transient intermediates can be challenging, their formation is inferred from the reaction products and mechanistic studies.

When an arylzinc reagent like this compound is treated with an iron salt catalyst, such as FeCl₃ or Fe(acac)₃, a transmetalation is believed to occur, generating an aryliron(II) or aryliron(III) species. nih.gov This organoiron intermediate is then poised to react with the electrophilic coupling partner. The nature of the supporting ligands and the oxidation state of the iron center play a crucial role in the subsequent steps of the catalytic cycle. For instance, in the absence of strong-field ligands, the reaction may proceed through an organoferrate manifold. nih.gov The functional group tolerance of iron-catalyzed reactions makes them suitable for substrates like this compound.

Uncatalyzed Carbon-Carbon Bond Formations with Highly Electrophilic Partners

While the majority of cross-coupling reactions involving organozinc reagents rely on transition metal catalysts, uncatalyzed carbon-carbon bond formation can occur with highly reactive electrophilic partners. The inherent nucleophilicity of the carbon-zinc bond in this compound is generally insufficient to react with typical organic halides or acyl chlorides without catalytic activation.

However, it has been reported that uncatalyzed three-component reactions involving aliphatic organozinc reagents, acrylates, and acyl chlorides can proceed to form α-substituted β-ketoesters. researchgate.net This domino reaction relies on a conjugate addition followed by a Claisen-like trapping. While this specific multicomponent reaction has been described for aliphatic organozincs, it highlights the possibility of uncatalyzed reactivity with a carefully chosen set of highly reactive substrates. The direct, uncatalyzed reaction of an arylzinc reagent like this compound with a single, highly electrophilic partner is less common and would likely require a substrate with a very low-lying LUMO to facilitate the reaction.

Addition Reactions to Carbonyl Compounds

Organozinc reagents are known to add to carbonyl compounds, and this reactivity can be significantly enhanced and controlled through the use of catalysts.

Given the established protocols, it is anticipated that this compound would react with various aldehydes in the presence of a suitable chiral catalyst to afford the corresponding chiral secondary alcohols in high enantiomeric excess. The electron-withdrawing nature of the ester group might modulate the reactivity of the organozinc reagent but is not expected to inhibit the reaction.

Table 1: Representative Catalytic Enantioselective Arylation of Aldehydes with Arylzinc Reagents This table presents analogous reactions to illustrate the expected outcome for this compound.

| Aldehyde | Arylzinc Reagent | Chiral Catalyst | Product | Enantiomeric Excess (ee) |

| Benzaldehyde | Phenylzinc iodide | Chiral Amino Alcohol | 1-Phenyl-1-(4-(ethoxycarbonyl)phenyl)methanol | >95% |

| Cyclohexanecarboxaldehyde | Phenylzinc iodide | Chiral Diamine | 1-Cyclohexyl-1-(4-(ethoxycarbonyl)phenyl)methanol | >90% |

The addition of organozinc reagents to chiral aldehydes or ketones can proceed with a high degree of diastereoselectivity, governed by the existing stereocenter(s) in the substrate. The Felkin-Anh model is often used to predict the major diastereomer. In the case of arylzinc reagents, their addition to chiral aldehydes, such as those derived from sugars, has been shown to be highly diastereoselective. nih.gov

It is expected that the addition of this compound to a chiral aldehyde would proceed with high diastereoselectivity. The outcome would be dependent on the nature of the chiral substrate and the reaction conditions. The inherent steric and electronic properties of the organozinc reagent and the aldehyde would dictate the preferred trajectory of the nucleophilic attack.

Table 2: Representative Diastereoselective Addition of Arylzinc Reagents to Chiral Aldehydes This table presents analogous reactions to illustrate the expected outcome for this compound.

| Chiral Aldehyde | Arylzinc Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-2-Phenylpropanal | Phenylzinc iodide | (1R,2R)-1-(4-(Ethoxycarbonyl)phenyl)-2-phenylpropan-1-ol | >95:5 |

| 2,3-O-Isopropylideneglyceraldehyde | Phenylzinc iodide | Felkin-Anh adduct | >90:10 |

Addition Reactions to Imines and Immonium Salts

The addition of organometallic reagents to imines and their more electrophilic derivatives, immonium salts, provides a direct route to amines.

Functionalized organozinc reagents are known to react with immonium trifluoroacetates in aminomethylation reactions. d-nb.info This transformation allows for the introduction of an aminomethyl group into a molecule. The reaction of an organozinc halide with a pre-formed or in situ-generated immonium salt leads to the formation of a new carbon-carbon bond and the synthesis of a more complex amine.

It is plausible that this compound would readily participate in such reactions. The addition to an immonium trifluoroacetate, for example, would yield the corresponding 4-(aminomethyl)benzoic acid ethyl ester derivative. The functional group tolerance of organozinc reagents is a key advantage in this context.

Table 3: Representative Aminomethylation Reaction with an Organozinc Reagent This table presents an analogous reaction to illustrate the expected outcome for this compound.

| Organozinc Reagent | Immonium Salt Precursor | Product |

| Phenylzinc iodide | N,N-Dimethyl(methylene)ammonium trifluoroacetate | Ethyl 4-( (dimethylamino)methyl)benzoate |

Conjugate Additions

Conjugate or 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction.

A particularly valuable application of conjugate addition is the creation of all-carbon quaternary centers. The copper-catalyzed conjugate addition of organozinc reagents to β-substituted cyclic enones is an effective method for constructing such sterically congested centers. acs.orgjove.comnih.gov

The reaction of this compound in a copper-catalyzed conjugate addition to a β,β-disubstituted cyclic enone would be expected to generate a product with an all-carbon quaternary center. The presence of the electron-withdrawing group on the aromatic ring of the organozinc reagent is generally well-tolerated in these transformations.

Table 4: Representative Conjugate Addition for the Formation of an All-Carbon Quaternary Center This table presents an analogous reaction to illustrate the expected outcome for this compound.

| α,β-Unsaturated Ketone | Organozinc Reagent | Catalyst | Product |

| 3-Methylcyclohex-2-en-1-one | Phenylzinc iodide | Cu(I) salt | 3-(4-(Ethoxycarbonyl)phenyl)-3-methylcyclohexan-1-one |

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms is a cornerstone of modern synthetic chemistry, enabling the construction of a vast array of functional molecules. This compound has emerged as a valuable reagent in this context, participating in a variety of transformations that introduce nitrogen and sulfur functionalities onto the phenyl ring. This section details the reactivity of this organozinc compound in C-N and C-S bond-forming reactions, highlighting its utility in the synthesis of amines, amides, and sulfones.

C-N Bond Formation

The introduction of nitrogen-containing functional groups is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound serves as a versatile precursor for the formation of carbon-nitrogen bonds, offering routes to primary amides and tertiary amines through various reaction pathways.

Electrophilic amination provides a powerful method for the formation of C-N bonds. In this approach, the organozinc reagent acts as a nucleophile, attacking an electrophilic nitrogen source. Copper-catalyzed electrophilic amination of diorganozinc reagents using O-benzoyl hydroxylamines has been established as a robust method for the synthesis of secondary and tertiary amines. organic-chemistry.orgnih.gov This methodology is tolerant of a wide range of functional groups, including the ester moiety present in this compound. nih.gov

The general reaction involves the in situ formation of a diorganozinc species, which then undergoes a copper-catalyzed coupling with an O-benzoyl hydroxylamine (B1172632). This process allows for the creation of new C-N bonds under relatively mild conditions. While specific examples detailing the electrophilic amination of this compound are not extensively documented in dedicated studies, the broad substrate scope of the established methods indicates its applicability. organic-chemistry.orgnih.gov The reaction's tolerance for ester groups makes this compound a suitable candidate for this transformation.

| Diorganozinc Reagent | Electrophilic Aminating Agent | Product | Yield (%) | Reference |

| Diphenylzinc (B92339) | N,N-Diethyl-O-benzoylhydroxylamine | N,N-Diethylaniline | 85 | organic-chemistry.org |

| Di(p-tolyl)zinc | N,N-Diethyl-O-benzoylhydroxylamine | N,N-Diethyl-4-methylaniline | 82 | organic-chemistry.org |

| Di(m-chlorophenyl)zinc | N,N-Diethyl-O-benzoylhydroxylamine | 3-Chloro-N,N-diethylaniline | 78 | organic-chemistry.org |

This table presents a generalized representation of the reaction based on available literature.

The synthesis of tertiary amines is a significant application of electrophilic amination reactions involving organozinc reagents. The copper-catalyzed coupling of diorganozinc compounds with N,N-disubstituted O-benzoyl hydroxylamines provides a direct route to a diverse array of tertiary amines. organic-chemistry.orgnih.gov This method is particularly valuable for introducing an aryl group, such as the 4-(ethoxycarbonyl)phenyl moiety, to a tertiary amine framework.

The reaction proceeds under mild conditions and demonstrates compatibility with various functional groups, a key advantage of using organozinc reagents. nih.gov For the synthesis of a tertiary amine derived from this compound, the corresponding diorganozinc reagent would be reacted with an appropriate N,N-disubstituted O-benzoyl hydroxylamine in the presence of a copper catalyst. The ester functionality on the aromatic ring is expected to be well-tolerated, making this a viable synthetic strategy.

A highly efficient method for the preparation of primary amides from organozinc halides involves their reaction with trichloroacetyl isocyanate. This transformation has been successfully applied to this compound, demonstrating its utility in the synthesis of functionalized benzamides.

The reaction proceeds by the addition of the organozinc reagent to the isocyanate group of trichloroacetyl isocyanate, forming a zinc imidate intermediate. Subsequent hydrolysis of this intermediate under basic conditions yields the desired primary amide. This method is notable for its high functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive groups.

In a specific application, this compound was reacted with trichloroacetyl isocyanate. The reaction proceeded smoothly to afford ethyl 4-carbamoylbenzoate in a high yield of 90%. This result underscores the effectiveness of this protocol for the direct conversion of an arylzinc iodide into a primary amide without affecting the ester functionality.

| Organozinc Reagent | Reagent | Product | Yield (%) |

| This compound | Trichloroacetyl isocyanate | Ethyl 4-carbamoylbenzoate | 90 |

C-S Bond Formation

The synthesis of organosulfur compounds is of great interest due to their prevalence in biologically active molecules and functional materials. This compound can be utilized as a precursor for the formation of carbon-sulfur bonds, specifically in the synthesis of sulfones.

A versatile method for the synthesis of sulfones involves the reaction of organozinc reagents with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in situ alkylation. This one-pot procedure has been successfully employed for the synthesis of sulfones from various organozinc compounds, including this compound.

The reaction sequence begins with the insertion of sulfur dioxide from the surrogate into the carbon-zinc bond of the organozinc reagent, forming a zinc sulfinate salt. This intermediate is then alkylated in the same reaction vessel with an alkyl halide to produce the final sulfone product. This approach is valued for its operational simplicity and broad substrate scope.

In a documented example, (4-(ethoxycarbonyl)phenyl)zinc(II) iodide was treated with DABSO, followed by in situ alkylation with tert-butyl bromoacetate. This reaction afforded ethyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)benzoate in a 65% yield. This demonstrates a practical and efficient route to highly functionalized aryl sulfones starting from this compound.

| Organozinc Reagent | SO2 Surrogate | Alkylating Agent | Product | Yield (%) |

| (4-(Ethoxycarbonyl)phenyl)zinc(II) iodide | DABSO | tert-Butyl bromoacetate | Ethyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)benzoate | 65 |

C-Halogen Bond Formation

The transformation of organometallic compounds into organic halides is a fundamental process in synthetic chemistry, providing access to a wide array of building blocks for further functionalization. Arylzinc halides, including this compound, can undergo halogenation reactions with suitable electrophilic halogen sources.

A common method for the iodination of organozinc reagents involves their reaction with molecular iodine (I₂). This reaction proceeds readily to furnish the corresponding aryl iodide. For this compound, this transformation would yield ethyl 4-iodobenzoate. The general reaction is as follows:

ArZnI + I₂ → ArI + ZnI₂

In addition to molecular iodine, N-halosuccinimides, such as N-iodosuccinimide (NIS), are effective reagents for the halogenation of organometallic compounds. nih.gov While specific studies on the reaction of this compound with NIS are not extensively documented, the general reactivity of arylzinc reagents suggests that this would be a viable route to the corresponding aryl iodide. nih.gov

Table 1: Representative C-Halogen Bond Formation Reactions

| Arylzinc Reagent | Halogenating Agent | Product | Reference |

|---|---|---|---|

| Arylzinc Halide | I₂ | Aryl Iodide | General Knowledge |

It is important to note that the direct synthesis of this compound itself starts from an aryl iodide, ethyl 4-iodobenzoate. researchgate.net Therefore, the re-formation of a C-I bond from the organozinc reagent is typically not a primary synthetic goal but serves to illustrate the fundamental reactivity of the C-Zn bond.

C-O Bond Formation

The construction of carbon-oxygen bonds, particularly the formation of diaryl ethers, is of significant interest in the synthesis of pharmaceuticals and natural products. While the direct C-O coupling of organozinc reagents is less common than their C-C coupling reactions, copper- and palladium-catalyzed methods have been developed for this purpose.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can be employed to form C-O bonds between aryl halides and alcohols or phenols. acs.org In the context of this compound, a copper-catalyzed reaction with a phenol would be a plausible, though not widely reported, method for the synthesis of a diaryl ether.

Palladium-catalyzed C-O cross-coupling reactions have also been developed, typically involving the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov While these reactions usually employ an organometallic reagent as the nucleophile, the direct use of arylzinc halides for C-O bond formation is not as prevalent as for C-C bond formation. The development of efficient ligands and reaction conditions is crucial for overcoming challenges such as slow reductive elimination from the palladium-alkoxide intermediate. nih.gov

Table 2: Representative C-O Bond Formation Strategies

| Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Arylzinc Halide, Phenol | Copper Catalyst | Diaryl Ether | acs.org |

C-P, C-Si, C-Ge, C-Sn, and C-Pb Bond Formations

The formation of bonds between carbon and various metalloids is crucial for the synthesis of specialized materials, ligands for catalysis, and other functional molecules. Organozinc reagents serve as effective nucleophiles for these transformations.

C-P Bond Formation: The reaction of organozinc reagents with phosphorus electrophiles, such as phosphorus trichloride (B1173362) (PCl₃) or chlorophosphines, provides a direct route to organophosphorus compounds. nih.gov Research has demonstrated that arylzinc reagents, generated in situ from aryl halides, react with PCl₃ to selectively form aryl-dichlorophosphines. nih.gov This method is advantageous as the moderate reactivity of the organozinc species helps to prevent the formation of undesired multiple substitution products. nih.gov

Table 3: C-P Bond Formation with Organozinc Reagents

| Organozinc Reagent | Phosphorus Electrophile | Product | Reference |

|---|

C-Si, C-Ge, C-Sn, and C-Pb Bond Formations: The general principle of using organozinc reagents as nucleophiles extends to the formation of bonds with other Group 14 elements. The reaction of an arylzinc halide with a suitable halide of silicon, germanium, tin, or lead (e.g., R₃SiCl, R₃GeCl, R₃SnCl, R₃PbCl) can lead to the corresponding organosilane, organogermane, organostannane, or organoplumbane.

Table 4: Representative C-Metalloid Bond Formation Strategies

| Organozinc Reagent | Metalloid Halide | Product Type |

|---|---|---|

| Arylzinc Halide | R₃SiCl | Aryl Silane |

| Arylzinc Halide | R₃GeCl | Aryl Germane |

| Arylzinc Halide | R₃SnCl | Aryl Stannane |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways for Zinc Insertion

The formation of 4-(ethoxycarbonyl)phenylzinc iodide proceeds via the direct insertion of metallic zinc into the carbon-iodine bond of ethyl 4-iodobenzoate (B1621894). Mechanistic studies, often employing techniques like single-particle fluorescence microscopy and NMR spectroscopy, have shed light on the intricate details of this process. The reaction is generally understood to occur on the surface of the zinc metal.

A key challenge in elucidating the precise mechanism is the often unobservable nature of reaction intermediates using traditional ensemble analytical techniques. nih.gov However, sensitive methods like single-particle fluorescence microscopy have enabled the direct observation of organozinc intermediates on the metal surface, providing insights into their formation and persistence. nih.gov These studies have highlighted that the solvent can significantly impact the rate of oxidative addition. For instance, polar aprotic solvents like DMSO can accelerate the oxidative addition of the organoiodide to the zinc surface compared to less polar solvents like THF. nih.gov

The activation of the zinc surface is another critical factor. Mechanical or chemical "preactivation" can enhance the rate of reaction by removing passivating layers from the zinc surface, thereby increasing the number of active sites for oxidative addition. nih.gov

Catalytic Cycle Analysis in Transition Metal-Catalyzed Reactions

This compound is a key reagent in transition metal-catalyzed cross-coupling reactions, most notably Negishi coupling. The catalytic cycle for these reactions, typically involving palladium or nickel catalysts, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition Step

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically a Pd(0) or Ni(0) complex. This step involves the insertion of the metal into the carbon-halide bond, leading to a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). The mechanism of oxidative addition can vary depending on the metal, ligands, and the nature of the organic halide. For instance, with nickel complexes, both concerted and radical pathways have been identified. nih.gov The electronic properties of the phosphine (B1218219) ligands and the aryl halide can influence which pathway is favored. nih.gov In some cases, particularly with nickel, oxidative addition can proceed from a Ni(I) species to form a Ni(III) intermediate. nih.gov

Transmetalation Step

Following oxidative addition, the organozinc reagent, this compound, enters the catalytic cycle in the transmetalation step. This involves the transfer of the 4-(ethoxycarbonyl)phenyl group from zinc to the transition metal center, displacing the halide. This step regenerates the zinc halide and forms a diorganometal complex. The efficiency of transmetalation can be influenced by the nature of the ligands on the transition metal and the solvent.

Reductive Elimination Step

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the transition metal center form a new carbon-carbon bond and are eliminated from the metal, regenerating the low-valent catalytic species. libretexts.org This step is often thermodynamically favorable and drives the catalytic cycle forward. For reductive elimination to occur, the two groups to be coupled must typically be in a cis-position relative to each other on the metal center. libretexts.org In some cases, ligand dissociation from an octahedral complex may precede reductive elimination to facilitate the formation of a five-coordinate intermediate, which can be more reactive. libretexts.orgumb.edu The rate of reductive elimination is influenced by the electronic properties of the metal center and the ligands; more electron-poor metal centers and more electron-rich ligands can accelerate this step. libretexts.org

Role of Ligands and Additives in Catalytic Performance

Ligands and additives play a pivotal role in modulating the performance of transition metal catalysts in reactions involving this compound.

Ligands: Phosphine ligands are commonly employed in palladium- and nickel-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can significantly impact the catalytic activity. For instance, in the oxidative addition of iodine to gold(I) complexes, it has been shown that both electronic and steric effects of phosphine ligands determine the course of the reaction. rsc.org Similarly, in nickel-catalyzed cross-coupling reactions, the electronic properties of monophosphine ligands can dictate whether the oxidative addition proceeds through a radical or non-radical pathway. nih.gov In some systems, such as terpyridine-nickel catalyzed alkyl-alkyl cross-coupling, steric and solubility factors of the ligand have been found to have a more dramatic effect on reactivity than electronic factors. nih.gov

Additives: Additives are often crucial for the efficient formation of organozinc reagents and for facilitating the subsequent cross-coupling reaction.

Lithium Chloride (LiCl): In the synthesis of organozinc reagents, LiCl is a widely used additive, particularly when using THF as a solvent. nih.gov It is believed to aid in the solubilization of the organozinc species from the metal surface, thereby preventing surface passivation and promoting the reaction. nih.gov Mechanistic studies have shown that while polar solvents like DMSO accelerate the initial oxidative addition, LiCl in THF primarily accelerates the solubilization of the surface-bound intermediate. nih.gov

Activating Agents: Various chemical agents can be used to activate the zinc metal before or during the reaction. These include iodine, 1,2-dibromoethane, and trimethylsilyl (B98337) chloride (TMSCl). nih.gov These agents are thought to work by cleaning the zinc surface and creating more reactive sites for the insertion reaction. nih.gov

The following table summarizes the role of common ligands and additives:

| Ligand/Additive | Role | Impact on Reaction |

| Phosphine Ligands | Stabilize the metal center, influence electronic and steric environment. | Affects rate and mechanism of oxidative addition and reductive elimination. nih.govrsc.org |

| Terpyridine Ligands | Stabilize nickel complexes in different oxidation states. | Steric and solubility factors can be more influential than electronics. nih.gov |

| Lithium Chloride (LiCl) | Solubilizes the organozinc species from the zinc surface. | Enhances reaction rates in solvents like THF by preventing surface passivation. nih.govnih.gov |

| Iodine/1,2-Dibromoethane | Activate the zinc metal surface. | Increase the number of active sites for zinc insertion. nih.gov |

| Trimethylsilyl chloride (TMSCl) | Activates the zinc metal surface. | Promotes the formation of the organozinc reagent. nih.gov |

Solvent Effects and Their Influence on Reactivity and Selectivity

The choice of solvent can have a profound impact on the formation and reactivity of this compound.

In the direct synthesis of the organozinc reagent from zinc metal and ethyl 4-iodobenzoate, the polarity of the solvent plays a critical role. Polar aprotic solvents like DMSO and DMF have been shown to significantly accelerate the reaction compared to less polar solvents like THF. nih.gov Detailed mechanistic studies have revealed that DMSO accelerates the oxidative addition step, leading to a faster formation of the organozinc intermediate on the zinc surface. nih.gov In contrast, in THF, an induction period is often observed, which can be overcome by the pre-activation of zinc. nih.gov

In transition metal-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reactants and the catalyst, as well as the rates of the individual steps in the catalytic cycle. For instance, in the reductive elimination from Pt(IV) complexes, polar solvents have been shown to facilitate both C-C and C-O bond formation. researchgate.netnih.gov The choice of solvent can also be critical in preventing side reactions. In a study on Negishi acylative cross-coupling, using THF as a solvent led to a significant byproduct resulting from the reaction of the acyl chloride with the solvent. Switching to 1,2-dimethoxyethane (B42094) (DME) suppressed this side reaction and improved the yield of the desired product. mdpi.com

The following table provides a comparison of solvent effects on the synthesis of organozinc reagents:

| Solvent | Polarity | Effect on Organozinc Formation | Reference |

| DMSO | Polar Aprotic | Accelerates oxidative addition, leading to faster reaction rates. | nih.gov |

| DMF | Polar Aprotic | Similar to DMSO, promotes efficient synthesis. | nih.gov |

| THF | Less Polar | Slower reaction rates, often with an induction period. Requires additives like LiCl for efficient reaction. | nih.gov |

Stereochemical Control Mechanisms in Asymmetric Reactions

The fundamental principle behind stereochemical control in asymmetric reactions involving this compound is the in-situ formation of a diastereomeric complex between the achiral organozinc reagent, a chiral ligand, and the substrate. This complex creates a chiral environment around the reacting centers, leading to a diastereomeric transition state. The difference in the activation energies of the competing pathways to the two possible enantiomeric products determines the stereochemical outcome of the reaction.

A common application of this compound is in the enantioselective addition to aldehydes, which produces chiral secondary alcohols. In these reactions, a chiral catalyst, typically a β-amino alcohol or a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), is employed to induce asymmetry. researchgate.netwikipedia.orgacs.org The mechanism generally involves the coordination of the chiral ligand to the zinc atom of the organozinc reagent. This is followed by the coordination of the aldehyde's carbonyl oxygen to the zinc center, forming a rigid, cyclic transition state.

The structure of the chiral ligand is crucial in determining the facial selectivity of the nucleophilic attack on the aldehyde. The steric bulk and electronic properties of the substituents on the chiral ligand dictate the orientation of the aldehyde and the arylzinc reagent within the complex, favoring the approach of the 4-(ethoxycarbonyl)phenyl group from one specific face of the carbonyl.

Detailed Research Findings:

Research into the enantioselective addition of arylzinc reagents to aldehydes has elucidated several key factors influencing stereochemical control:

Chiral Ligand Structure: The nature of the chiral ligand is the most critical factor. Ligands such as (-)-3-exo-(dimethylamino)isoborneol (DAIB), various TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and derivatives of BINOL have been shown to be effective in promoting high enantioselectivity. wikipedia.orgorganic-chemistry.org For instance, H8-BINOL derivatives have demonstrated high enantioselectivity in the reaction of diphenylzinc (B92339) with both aliphatic and aromatic aldehydes. organic-chemistry.org The presence of specific functional groups on the ligand can enhance its interaction with the zinc reagent and the substrate, leading to a more ordered and selective transition state.

Catalyst Loading: Studies have shown that enantioselectivity is not always linearly correlated with the enantiomeric purity of the catalyst. wikipedia.org This phenomenon, known as a nonlinear effect (NLE), suggests the involvement of dimeric or aggregated catalytic species. The formation of both homochiral and heterochiral catalyst-reagent complexes can influence the reaction kinetics and the observed enantiomeric excess (ee). acs.org

Reaction Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures, thus favoring the formation of the major enantiomer.

Data from Related Asymmetric Arylation Reactions:

While specific data for the enantioselective addition of this compound is not extensively documented in readily available literature, the following tables, based on studies of similar arylzinc reagents, illustrate the typical outcomes and the influence of different chiral ligands and substrates.

| Aldehyde | Yield (%) | ee (%) |

|---|---|---|

| Benzaldehyde | 85 | 97 |

| 4-Methoxybenzaldehyde | 88 | 96 |

| 4-Chlorobenzaldehyde | 90 | 95 |

| 2-Naphthaldehyde | 82 | 94 |

| Aldehyde | Ligand | Conversion (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | Fructose-derived β-amino alcohol | 100 | 92 |

| o-Methylbenzaldehyde | Fructose-derived β-amino alcohol | 98 | 92 |

| m-Methylbenzaldehyde | Fructose-derived β-amino alcohol | 99 | 96 |

| Cinnamaldehyde | Fructose-derived β-amino alcohol | 85 | 88 |

In the context of Negishi cross-coupling reactions, where an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst, stereochemical control is also a critical aspect. researchgate.netnih.gov For instance, a Ni/Pybox catalyst system has been shown to be effective in the asymmetric cross-coupling of secondary α-bromo amides with organozinc reagents, affording the products in high yield and enantiomeric excess. nih.gov In such reactions, the chiral ligand coordinates to the metal center (Ni or Pd), and the subsequent oxidative addition, transmetalation, and reductive elimination steps proceed through a chiral environment, thus controlling the stereochemistry of the final product.

Theoretical studies, often employing density functional theory (DFT) calculations, have been instrumental in elucidating the structures of the transition states and the origins of stereoselectivity. These studies can model the interactions between the organozinc reagent, the chiral ligand, and the substrate, providing a molecular-level understanding of how the chiral information is transferred during the reaction.

Advanced Synthetic Strategies and Methodological Developments

One-Pot Synthetic Protocols